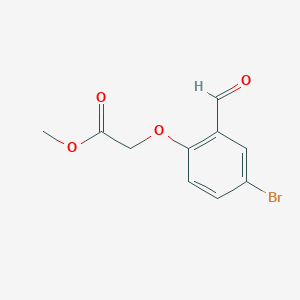

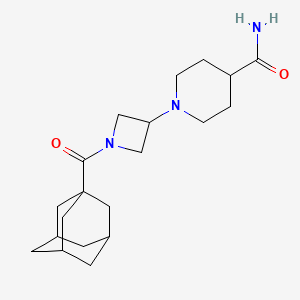

3,3-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3,3-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide” is a complex organic molecule that contains several functional groups, including an amide group, a tosyl group, and a tetrahydroisoquinoline group . These functional groups suggest that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups and a bicyclic ring system. The tetrahydroisoquinoline group would form a bicyclic ring, with the tosyl and amide groups attached to different parts of the molecule .Chemical Reactions Analysis

Tetrahydroisoquinolines can undergo a variety of reactions, including reductions, oxidations, and various C-C bond-forming reactions . The tosyl group is a good leaving group and could be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the amide group could form hydrogen bonds, which could affect its solubility and boiling point.Applications De Recherche Scientifique

Tetrahydroisoquinoline Derivatives in Scientific Research

Tetrahydroisoquinoline derivatives have been explored across various scientific domains, showcasing their versatility and potential in different applications. These compounds are integral to synthetic and medicinal chemistry due to their presence in numerous bioactive molecules and potential for diverse chemical modifications.

Synthetic Pathways and Compound Synthesis : The synthesis of tetrahydroisoquinoline derivatives involves innovative methods to enhance their chemical diversity and biological relevance. Techniques include cycloaddition reactions, anodic cyanation, and Mannich reactions, demonstrating the compound's adaptability in creating pharmacologically interesting molecules (Caira et al., 2014; Louafi et al., 2010).

Anticancer Agents : Certain tetrahydroisoquinoline derivatives have been identified as potential anticancer agents, highlighting the compound's capacity in targeted drug delivery systems. This application underscores the ongoing research into developing more effective and targeted therapies (Yang et al., 2015).

Photovoltaic Applications : Tetrahydroisoquinoline derivatives are also investigated in the context of improving the photoelectric conversion efficiency of dye-sensitized solar cells. This research avenue explores their utility in renewable energy technologies, indicating their potential beyond medicinal chemistry (Wu et al., 2009).

Antimicrobial and Antifungal Activities : The antimicrobial and antifungal properties of certain derivatives have been reported, contributing to the search for new therapeutic agents against resistant pathogens. Such studies reflect the broader implications of these compounds in addressing global health challenges (Elkholy & Morsy, 2006).

Mécanisme D'action

It’s worth noting that the compound contains a tetrahydroisoquinoline (thiq) moiety . THIQs are important structural motifs found in various natural products and therapeutic lead compounds . They can act as precursors for various alkaloids displaying multifarious biological activities . Also, N-benzyl THIQs are known to function as antineuroinflammatory agents .

The compound also contains an indole moiety . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and biological activity. It’s important to handle all chemicals with appropriate safety precautions.

Orientations Futures

Propriétés

IUPAC Name |

3,3-dimethyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-16-5-9-20(10-6-16)28(26,27)24-12-11-17-7-8-19(13-18(17)15-24)23-21(25)14-22(2,3)4/h5-10,13H,11-12,14-15H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESRZMXCJFLKDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2958151.png)

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2958152.png)

![ethyl (5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2958153.png)

![8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2958158.png)

![3-allyl-8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958159.png)

![N,3,5-Trimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-oxazole-4-sulfonamide](/img/structure/B2958160.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2958164.png)

![2-Chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine](/img/structure/B2958167.png)